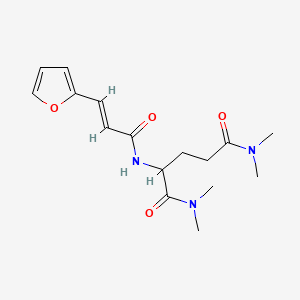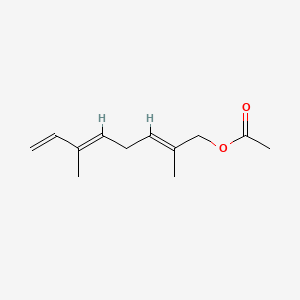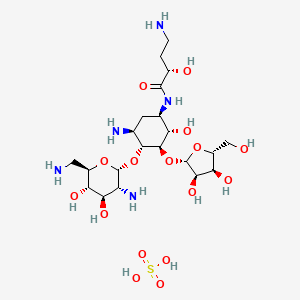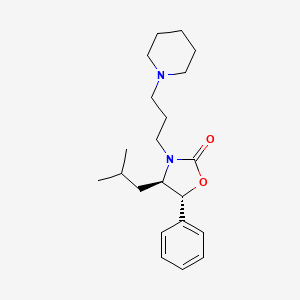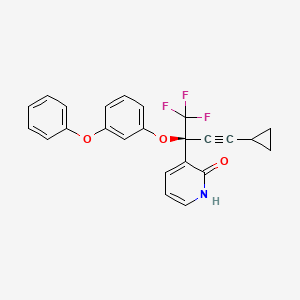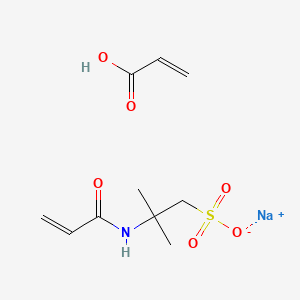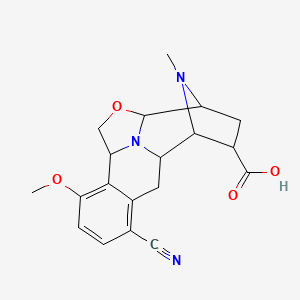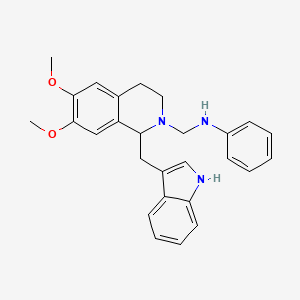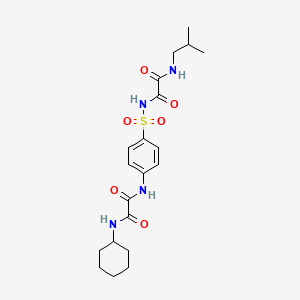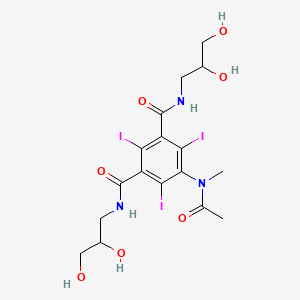![molecular formula C21H47BN2O3 B12749748 boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine CAS No. 71786-64-6](/img/structure/B12749748.png)
boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boric acid, compound with N-oleyl-1,3-propanediamine, is a chemical compound formed by the combination of boric acid and N-oleyl-1,3-propanediamine. Boric acid is a weak monobasic Lewis acid of boron, while N-oleyl-1,3-propanediamine is an organic compound and a diamine with the formula C21H44N2. This compound is known for its applications in various industries due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of boric acid, compound with N-oleyl-1,3-propanediamine, typically involves the reaction of boric acid with N-oleyl-1,3-propanediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetone or methanol, at a specific temperature and pressure to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity boric acid and N-oleyl-1,3-propanediamine. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group of N-oleyl-1,3-propanediamine is oxidized to form various oxidation products.
Reduction: Reduction reactions can also occur, particularly involving the boric acid component.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce boron hydrides.
科学研究应用
Boric acid, compound with N-oleyl-1,3-propanediamine, has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the production of urethanes and epoxies.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used as an emulsifier in asphalt production, an ore flotation agent, and a dispersant in paints.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets. The boric acid component acts as a Lewis acid, facilitating various chemical reactions. The N-oleyl-1,3-propanediamine component can interact with cations, making it useful in applications where cationic interactions are important.
相似化合物的比较
1,3-Diaminopropane: Another diamine with similar properties but different applications.
Oleylamine: A related amine with similar uses in industry.
Uniqueness: Boric acid, compound with N-oleyl-1,3-propanediamine, is unique due to its combination of boric acid and N-oleyl-1,3-propanediamine, which imparts distinct chemical properties and a wide range of applications not found in similar compounds.
属性
CAS 编号 |
71786-64-6 |
|---|---|
分子式 |
C21H47BN2O3 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.BH3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2-1(3)4/h9-10,23H,2-8,11-22H2,1H3;2-4H/b10-9-; |
InChI 键 |
LMQCTAMFUXRCMR-KVVVOXFISA-N |
手性 SMILES |
B(O)(O)O.CCCCCCCC/C=C\CCCCCCCCNCCCN |
规范 SMILES |
B(O)(O)O.CCCCCCCCC=CCCCCCCCCNCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


